

Tridemorph: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 24602-86-6

Chemical Name: 2,6-Dimethyl-4-tridecylmorpholine[1]

This technical guide provides an in-depth overview of the fungicide **Tridemorph**, designed for researchers, scientists, and professionals in drug development. It covers its chemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

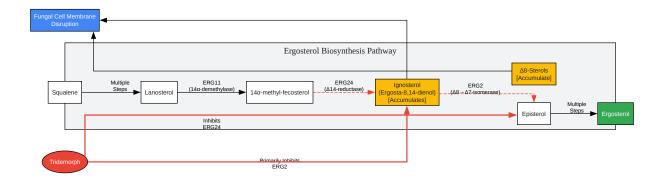
Chemical and Physical Properties

Tridemorph is a systemic fungicide belonging to the morpholine chemical group.[2] At room temperature, it is a colorless or pale yellow oily liquid with a slight amine-like odor.[3][4][5] It is classified by the World Health Organization as a Class II "moderately hazardous" pesticide.[3] [6]

Table 1: Physicochemical Properties of **Tridemorph**

Property	Value	Source
Molecular Formula	С19Н39NO	[1][7]
Molecular Weight	297.52 g/mol	[1][7]
Melting Point	< 25 °C	[3][8]
Boiling Point	130-133 °C at 0.7 mmHg 139- 142 °C at 1.3 mmHg 371.268 °C at 760 mmHg	[1][2]
Density	0.855 - 0.86 g/cm ³	[2][9]
Water Solubility	1.1 - 11.7 mg/L (at 20 °C, pH 7)	[2][9]
Vapor Pressure	1.04×10^{-5} mmHg at 25°C 12 mPa at 20 °C	[2][9]
LogP (Octanol-Water Partition Coefficient)	4.2 - 5.34	[2][9]
рКа	6.5	[2][9]
Flash Point	109.499 °C	[2]
Refractive Index	nD ²⁵ 1.4568	[1]

Mechanism of Action and Signaling Pathway

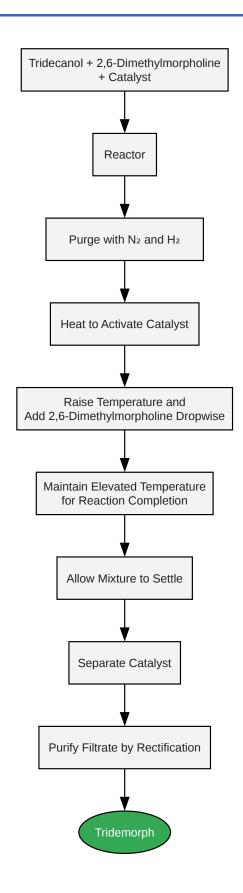

Tridemorph's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of sterols, which are essential components of these membranes.[2] Specifically, **Tridemorph** targets key enzymes in the ergosterol biosynthesis pathway.

The primary target is sterol $\Delta 8 \rightarrow \Delta 7$ -isomerase (ERG2).[9][10] Inhibition of this enzyme leads to the accumulation of aberrant $\Delta 8$ -sterols, such as ergosta-8,14-dienol, within the fungal cell membrane.[1][9][10] **Tridemorph** also exhibits inhibitory activity against sterol $\Delta 14$ -reductase (ERG24).[4][10] The accumulation of these incorrect sterols alters membrane fluidity and permeability, disrupting the function of membrane-bound enzymes and ultimately leading to the cessation of fungal growth.[2]

In plants, **Tridemorph** has been shown to inhibit the enzyme cycloeucalenol-obtusifoliol isomerase, which is involved in phytosterol biosynthesis.[8][11] This can lead to phytotoxic effects at high concentrations.[8]

Some studies have also suggested a secondary mode of action involving the inhibition of the respiratory chain in mitochondria, specifically targeting NADH-oxidase and the succinate-cytochrome c oxidoreductase system.[12]

Click to download full resolution via product page


Mechanism of action of **Tridemorph** on the fungal ergosterol biosynthesis pathway.

Experimental Protocols Synthesis of Tridemorph (Commercial Process Overview)

The commercial synthesis of **Tridemorph** is typically a one-step catalytic reaction.[3]

Workflow Diagram:

Click to download full resolution via product page

Commercial synthesis workflow for **Tridemorph**.

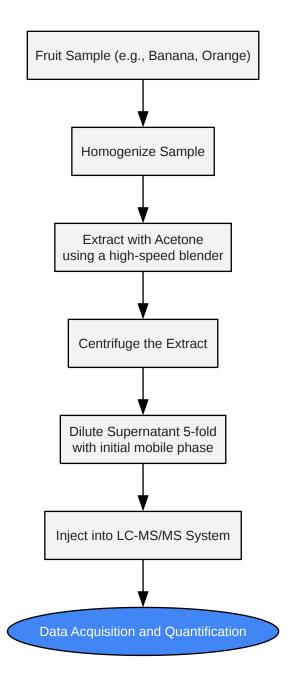
Methodology:

- Charging the Reactor: Tridecanol and a suitable catalyst are added to a chemical reactor.
- Inerting: The reactor is purged with nitrogen and hydrogen gas to create an inert atmosphere.
- Catalyst Activation: The mixture is heated to activate the catalyst.
- Reactant Addition: The temperature is further increased, and 2,6-dimethylmorpholine is added dropwise to the reactor.
- Reaction: The reaction mixture is maintained at an elevated temperature until the reaction is complete.
- Separation: The mixture is allowed to cool and settle. The catalyst is then separated from the product mixture.
- Purification: The resulting filtrate is purified by rectification to yield **Tridemorph**.[3]

Analytical Determination of Tridemorph Residues by LC-MS/MS

This protocol outlines a method for the determination of **Tridemorph** residues in fruit samples. [1]

Table 2: LC-MS/MS Instrumentation and Parameters


Foundational & Exploratory

Check Availability & Pricing

Parameter	Specification
Chromatography System	Liquid Chromatograph
Mass Spectrometer	Tandem Mass Spectrometer
Ionization Source	Electrospray Ionization (ESI)
Mobile Phase	Gradient elution with appropriate solvents (e.g., acetonitrile, water with additives)
Column	C18 reversed-phase column
Detection Mode	Multiple Reaction Monitoring (MRM)

Sample Preparation Workflow:

Click to download full resolution via product page

Sample preparation workflow for LC-MS/MS analysis of **Tridemorph**.

Methodology:

- Sample Homogenization: A representative portion of the fruit sample is homogenized.
- Extraction: The homogenized sample is extracted with acetone using a high-speed blender. [1]

- Centrifugation: The extract is centrifuged to separate the solid matrix from the supernatant.
- Dilution: The supernatant is diluted five-fold with the initial mobile phase composition.[1]
- LC-MS/MS Analysis: The diluted extract is injected into the LC-MS/MS system for analysis.
 Quantification is typically performed using a matrix-matched calibration curve.[1]

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol is a general method to determine the Minimum Inhibitory Concentration (MIC) of **Tridemorph** against a fungal strain.

Table 3: Materials and Reagents for Antifungal Assay

Item	Description
Fungal Culture	Actively growing culture of the test fungus (e.g., Erysiphe graminis)
Growth Medium	Appropriate liquid broth (e.g., Potato Dextrose Broth, Sabouraud Dextrose Broth)
Tridemorph Stock Solution	A stock solution of known concentration in a suitable solvent (e.g., DMSO)
Microtiter Plates	Sterile 96-well microtiter plates
Incubator	Temperature and humidity-controlled incubator
Spectrophotometer	Microplate reader for measuring optical density

Methodology:

- Prepare Fungal Inoculum: A suspension of the test fungus is prepared in sterile broth and adjusted to a standardized concentration (e.g., 10⁴ to 10⁵ cells/mL).
- Serial Dilution of Tridemorph: A serial two-fold dilution of the Tridemorph stock solution is
 prepared in the microtiter plate wells using the growth medium.

- Inoculation: Each well is inoculated with a standardized volume of the fungal suspension. A
 positive control (fungus in medium without **Tridemorph**) and a negative control (medium
 only) are included.
- Incubation: The microtiter plate is incubated under optimal conditions for fungal growth (e.g., 25-28 °C for 48-72 hours).
- MIC Determination: The MIC is determined as the lowest concentration of **Tridemorph** that
 causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the positive control.
 Growth can be assessed visually or by measuring the optical density at a specific
 wavelength (e.g., 600 nm) using a microplate reader.

Sterol Extraction and Analysis from Fungal Mycelia

This protocol describes the extraction and analysis of sterols from fungal mycelia to study the effects of **Tridemorph**.

Methodology:

- Fungal Culture and Treatment: The fungus is grown in a liquid medium to a desired growth phase. The culture is then treated with a specific concentration of **Tridemorph** or a vehicle control and incubated for a defined period.
- Mycelia Harvesting: The fungal mycelia are harvested by filtration and washed with distilled water.
- Saponification: The mycelia are saponified by heating in an alcoholic potassium hydroxide solution (e.g., 2.5 g KOH in 3.5 mL water, topped to 10 mL with ethanol) at 80°C for 1 hour.
 [9] This step is for extracting total sterols (free and esterified). For free sterols only, this step can be omitted.
- Extraction: After cooling, the non-saponifiable lipids (containing the sterols) are extracted with an organic solvent such as n-hexane or chloroform.[9]
- Drying and Reconstitution: The organic extract is dried under a stream of nitrogen and the residue is reconstituted in a suitable solvent for analysis.

 Analysis: The sterol composition is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[5] The identification of different sterols is based on their retention times and mass fragmentation patterns compared to known standards.

Conclusion

Tridemorph remains a significant fungicide due to its effective inhibition of the ergosterol biosynthesis pathway in various pathogenic fungi. This technical guide provides a foundational understanding of its chemical properties, mechanism of action, and key experimental methodologies for researchers. The provided protocols offer a starting point for further investigation into its biological activity and analytical determination. As with all pesticides, appropriate safety precautions should be strictly followed during handling and experimentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Determination of tridemorph and other fungicide residues in fruit samples by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tridemorph (Ref: BAS 2205-F) [sitem.herts.ac.uk]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Fungal Sterol Analyses by Gas Chromatography-Mass Spectrometry Using Different Derivatives PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. imskolkata.org [imskolkata.org]
- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Insights into the role of sterol metabolism in antifungal drug resistance: a minireview [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. jistox.in [jistox.in]
- To cite this document: BenchChem. [Tridemorph: A Technical Guide for Researchers].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114830#tridemorph-cas-number-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com